molecular formula C8H6F4O B1295486 4-Fluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 67515-61-1

4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1295486
CAS No.: 67515-61-1
M. Wt: 194.13 g/mol
InChI Key: DGBDVJVPBJMVDH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, [4-fluoro-3-(trifluoromethyl)phenyl]methanol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

As a pharmaceutical intermediate, 4-Fluoro-3-(trifluoromethyl)benzyl alcohol has potential applications in the development of new drugs . Its use in predicting the NMR spectrum also suggests potential applications in analytical chemistry .

Preparation Methods

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

4-Fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and ability to penetrate biological membranes. This allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBDVJVPBJMVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217860
Record name 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67515-61-1
Record name 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67515-61-1
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